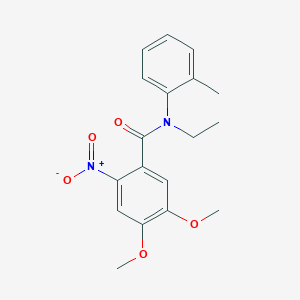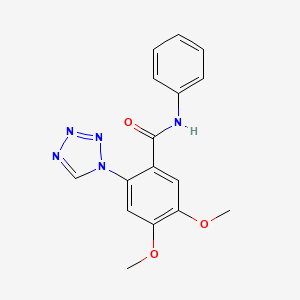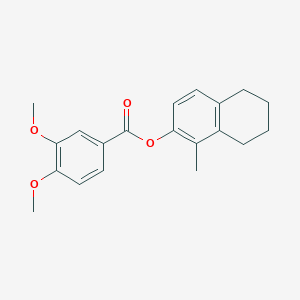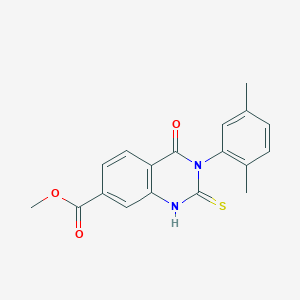
2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline, also known as BMQ, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BMQ belongs to the class of quinoline derivatives and has been found to possess various biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant properties.
作用機序
The exact mechanism of action of 2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline is not fully understood. However, studies have suggested that this compound exerts its anti-tumor activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been found to inhibit the proliferation of cancer cells by blocking the cell cycle at the G2/M phase. In addition, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and regulating the expression of various inflammatory genes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce DNA damage and activate various signaling pathways involved in cell death. This compound has also been shown to regulate the expression of genes involved in oxidative stress and inflammation. In addition, this compound has been found to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the advantages of using 2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline in lab experiments is its low toxicity profile. This allows for higher concentrations of the compound to be used without causing significant harm to cells or animals. However, one limitation of using this compound is its poor solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential use of this compound in combination with other anti-cancer drugs to enhance their efficacy. Furthermore, the role of this compound in regulating immune responses and its potential use in the treatment of autoimmune diseases warrants further investigation.
合成法
2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline can be synthesized through a multi-step process that involves the reaction of 2-methyl-8-nitroquinoline with benzylpiperidine in the presence of a reducing agent, followed by methylation of the resulting intermediate. The final product is obtained through purification and crystallization.
科学的研究の応用
2-(4-benzyl-1-piperidinyl)-8-methoxy-4-methylquinoline has been extensively studied for its potential therapeutic applications. It has been found to possess anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
特性
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-8-methoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-17-15-22(24-23-20(17)9-6-10-21(23)26-2)25-13-11-19(12-14-25)16-18-7-4-3-5-8-18/h3-10,15,19H,11-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVHHOVPFWGSSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methylphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5731978.png)

![3-bromo-N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5731993.png)


![3,4-dimethoxy-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5732020.png)


![N-{[(3-methoxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5732046.png)


![5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5732059.png)

![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5732071.png)